

# JND4135: A Promising Next-Generation TRK Inhibitor for Overcoming Larotrectinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JND4135   |           |
| Cat. No.:            | B15618416 | Get Quote |

#### For Immediate Release

This comparison guide provides a detailed analysis of **JND4135**, a novel type II pan-TRK inhibitor, and its performance against larotrectinib-resistant cell lines. The data presented herein demonstrates the potential of **JND4135** to address the clinical challenge of acquired resistance to first-generation TRK inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

### **Executive Summary**

Larotrectinib, a first-generation TRK inhibitor, has shown remarkable efficacy in patients with tumors harboring NTRK gene fusions. However, a significant portion of patients eventually develop resistance, primarily through the acquisition of mutations in the TRK kinase domain. **JND4135** is a next-generation TRK inhibitor designed to overcome these resistance mechanisms. Preclinical data reveal that **JND4135** exhibits potent activity against wild-type TRK kinases and, crucially, maintains its efficacy against a range of clinically relevant mutations that confer resistance to larotrectinib, including solvent front, xDFG, and gatekeeper mutations.[1][2] This guide provides a head-to-head comparison of **JND4135** with other TRK inhibitors, supported by in vitro and in vivo experimental data.

# **Comparative Performance of TRK Inhibitors**



The following tables summarize the in vitro inhibitory activity of **JND4135** in comparison to first-generation (larotrectinib, entrectinib) and other next-generation (selitrectinib, repotrectinib) TRK inhibitors against wild-type and mutant TRK kinases.

Table 1: Kinase Inhibitory Activity (IC50, nM)

| Target<br>Kinase                 | JND4135     | Larotrectini<br>b | Entrectinib  | Selitrectinib | Repotrectin ib |
|----------------------------------|-------------|-------------------|--------------|---------------|----------------|
| TRKA (Wild-<br>Type)             | 2.79 ± 1.17 | 3.20 ± 0.50       | 2.25 ± 0.58  | 2.59 ± 0.44   | 1.85 ± 0.41    |
| TRKB (Wild-<br>Type)             | 3.19 ± 1.76 | 5.22 ± 1.87       | 2.89 ± 1.44  | 3.58 ± 1.40   | 2.85 ± 1.82    |
| TRKC (Wild-<br>Type)             | 3.01 ± 0.43 | 2.82 ± 1.22       | 2.26 ± 0.41  | 1.87 ± 0.54   | 1.75 ± 0.25    |
| TRKA G595R<br>(Solvent<br>Front) | -           | >1000             | >1000        | 9.4           | 12.6           |
| TRKA G667C<br>(xDFG)             | 0.83 ± 0.06 | 1196 ± 41.07      | 40.35 ± 5.27 | 287.3 ± 17.96 | 52.21 ± 9.59   |
| TRKA F589L<br>(Gatekeeper)       | -           | >423              | -            | -             | -              |

Data sourced from[1]. "-" indicates data not available in the source.

# Table 2: Cellular Anti-proliferative Activity in BaF3 Cells (IC50, nM)



| BaF3 Cell<br>Line<br>Expressing          | JND4135      | Larotrectini<br>b | Entrectinib  | Selitrectinib | Repotrectin<br>ib |
|------------------------------------------|--------------|-------------------|--------------|---------------|-------------------|
| CD74-TRKA<br>(Wild-Type)                 | 2.4 ± 1.1    | 2.8 ± 0.7         | 4.1 ± 1.3    | 3.5 ± 0.9     | 1.9 ± 0.5         |
| CD74-TRKA<br>G595R<br>(Solvent<br>Front) | 11.2 ± 2.5   | >1000             | >1000        | 10.1 ± 1.8    | 15.3 ± 3.1        |
| CD74-TRKA<br>G667C<br>(xDFG)             | 1.4 ± 0.2    | 609.3 ± 87.2      | 101.4 ± 15.6 | 26.2 ± 4.7    | 29.4 ± 5.3        |
| CD74-TRKA<br>F589L<br>(Gatekeeper)       | 37.3 ± 5.9   | >1000             | -            | -             | -                 |
| ETV6-TRKC<br>G623R<br>(Solvent<br>Front) | 9.4 ± 1.7    | >1000             | >1000        | 8.7 ± 1.5     | 11.8 ± 2.2        |
| ETV6-TRKC<br>G696C<br>(xDFG)             | 1.3 ± 0.7    | >1000             | >1000        | 76.4 ± 11.3   | 33.1 ± 6.4        |
| ETV6-TRKC<br>F617L<br>(Gatekeeper)       | 178.0 ± 21.5 | >1000             | -            | -             | -                 |

Data sourced from[1]. "-" indicates data not available in the source.

### In Vivo Efficacy of JND4135

In a xenograft mouse model using BaF3 cells expressing the larotrectinib-resistant CD74-TRKA-G667C (xDFG) mutation, intraperitoneal administration of **JND4135** resulted in significant, dose-dependent tumor growth inhibition.[2] A dosage of 40 mg/kg led to a tumor



growth inhibition (TGI) of 81.0%.[2] Western blot analysis of the tumor tissues confirmed that **JND4135** effectively suppressed the phosphorylation of TRKA and downstream signaling molecules such as PLCy-1 and ERK.[3]

# **Signaling Pathways and Resistance Mechanisms**

The following diagrams illustrate the TRK signaling pathway, the mechanism of action of TRK inhibitors, and the development of resistance.





Click to download full resolution via product page

Figure 1: Simplified TRK Signaling Pathway.





Click to download full resolution via product page

Figure 2: Mechanisms of TRK Inhibition and Resistance.

## **Experimental Protocols**

The following are summaries of the key experimental protocols used to generate the data in this guide.

#### Kinase Inhibition Assay (Z'-Lyte™)

The inhibitory activity of the compounds against TRK kinases was determined using the FRET-based Z'-Lyte™ assay. Recombinant TRK kinase domains were incubated with a fluorescently labeled peptide substrate and ATP. The compounds were added at various concentrations to determine their ability to inhibit substrate phosphorylation. The ratio of emission from the cleaved and uncleaved substrate was measured to calculate the percentage of inhibition and subsequently the IC50 value.[1]



#### **Cell Proliferation Assay (CellTiter-Glo®)**

BaF3 cells, which are dependent on cytokine signaling for survival and proliferation, were engineered to express various TRK fusion proteins, including wild-type and mutant forms. These cells were seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data was used to calculate IC50 values.[3]

#### **Western Blot Analysis**

To assess the impact of **JND4135** on TRK signaling pathways, BaF3 cells expressing TRK fusion proteins were treated with the inhibitor for 6 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, phosphorylated PLCy1 (p-PLCy1), total PLCy1, phosphorylated ERK (p-ERK), and total ERK. GAPDH was used as a loading control. The bands were visualized using chemiluminescence.[3]





Click to download full resolution via product page

Figure 3: Experimental Workflow for Evaluating JND4135.

#### **Conclusion**

JND4135 demonstrates significant promise as a next-generation TRK inhibitor with a strong efficacy profile against larotrectinib-resistant cell lines. Its potent inhibition of clinically relevant solvent front, xDFG, and gatekeeper mutations in both biochemical and cellular assays suggests it could be a valuable therapeutic option for patients who have developed resistance to first-generation TRK inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of JND4135 in a clinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JND4135: A Promising Next-Generation TRK Inhibitor for Overcoming Larotrectinib Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618416#jnd4135-performance-in-larotrectinibresistant-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com